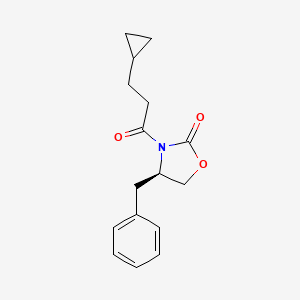

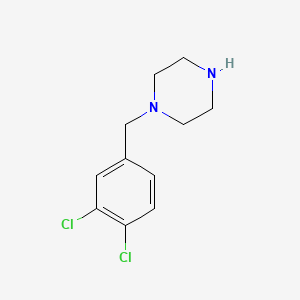

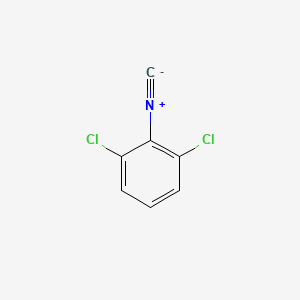

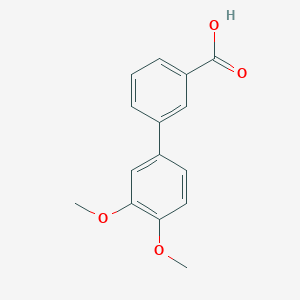

![molecular formula C13H11ClF3N B1349995 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 811842-42-9](/img/structure/B1349995.png)

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (3-TFM-BP-HCl) is a novel compound with a wide range of potential applications in scientific research. Its chemical structure consists of a trifluoromethyl group attached to a biphenyl ring containing an amine group. This compound is of particular interest due to its unique properties, which have enabled it to be used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Environmental and Industrial Applications

PFAS Removal Using Amine-Functionalized Sorbents : Research has explored the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This indicates a potential application for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride in environmental remediation, particularly in water treatment technologies aimed at reducing PFAS concentrations in municipal water and wastewater (Ateia et al., 2019).

Synthesis and Structural Properties

Synthetic Routes and Chemical Interactions : The compound has potential use in synthetic chemistry, as evidenced by research on related compounds, where the interaction with chloral yields a variety of products depending on the reaction conditions and the type of amine involved. This highlights its utility in synthesizing novel organic compounds with potential applications across various chemical industries (Issac & Tierney, 1996).

Pharmaceutical Research

Antitubercular Drug Design : The trifluoromethyl group, akin to that in 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, is widely used in antitubercular research. Its inclusion in drug compounds can enhance pharmacodynamic and pharmacokinetic properties, suggesting its role in developing more effective antitubercular agents. This specific functional group's ability to improve potency and drug-likeness in antitubercular activity highlights its significance in pharmaceutical research and drug development (Sidharth Thomas, 1969).

Advanced Organic Synthesis

Aqueous Fluoroalkylation : The compound's related fluoroalkylation reactions in aqueous media are significant for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and functional materials, emphasizing green chemistry approaches. This suggests potential applications in designing and synthesizing new fluorinated compounds, highlighting the importance of such compounds in the development of environmentally friendly chemical synthesis processes (Hai‐Xia Song et al., 2018).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have shown promising anti-cancer properties . They have been found to exhibit antiproliferative action against human colon cancer cell lines .

Mode of Action

It’s known that similar compounds can induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Biochemical Pathways

It’s known that similar compounds can affect the mitochondrial apoptotic pathway .

Pharmacokinetics

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

Similar compounds have shown promising anti-cancer properties . They have been found to exhibit antiproliferative action against human colon cancer cell lines .

Action Environment

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could potentially be influenced by environmental factors.

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10;/h1-8H,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSYGRWBFWQJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375332 |

Source

|

| Record name | 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride | |

CAS RN |

811842-42-9 |

Source

|

| Record name | 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.